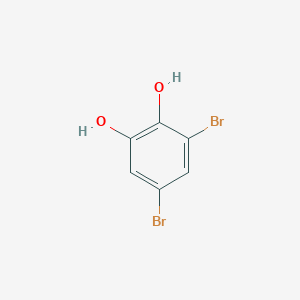
3,5-Dibromobenzene-1,2-diol
Overview
Description
3,5-Dibromobenzene-1,2-diol, also known as 3,5-dibromocatechol, is a member of the class of catechols carrying two bromo substituents at positions 3 and 5 . It has a role as an algal metabolite, a marine xenobiotic metabolite, a mouse metabolite, and a bacterial xenobiotic metabolite .
Synthesis Analysis
Diols can be prepared from diketones by reducing the two carbonyl groups using a variety of reducing agents such as NaBH4, LiAlH4, H2/Pd, and others . Another common approach for preparing diols is the dihydroxylation of alkenes . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular formula of 3,5-Dibromobenzene-1,2-diol is C6H4Br2O2 . It has a molecular weight of 267.90300 .Chemical Reactions Analysis
Diols can undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Scientific Research Applications
Catalysis and Biochemistry
Anionic complexes of silicon (IV) with catecholate ligands, such as 3,5-dibromobenzene-1,2-diol, have demonstrated significant applications in catalysis and biochemistry . These complexes form supramolecular associates both in crystals and solutions through hydrogen bonds and weak intermolecular interactions. Notably, they exhibit affinity towards organic cations, solvents, non-coordinated catechol derivatives, and other aromatic compounds. The absorption maxima in UV spectra can be shifted, providing opportunities to develop new materials for sensors based on silicon (IV) complexes with catecholate ligands.
Supramolecular Organization
The crystal structure of N-cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dibromobenzene-1,2-diolato]silicate (IV) 4,5-dibrobenzene-1,2-diol ethanol solvate reveals a supramolecular system composed of four different units bonded by various interactions . These interactions include hydrogen bonding, stacking interactions involving dibromobenzenediol, and coordination around the silicon atom. Understanding such supramolecular organization is crucial for designing functional materials.
Single-Crystal X-Ray Diffraction
The study of this complex involved an X-ray diffraction analysis, which revealed a distorted octahedral coordination polyhedron for the silicon atom due to the superposition of Δ and Λ optical isomers . Single-crystal X-ray diffraction provides valuable insights into molecular structures, aiding in material design and understanding intermolecular bonding.
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers One relevant paper discusses the yield of 2,4-DBPh and 3,5-dibromobenzene-1,2-diol, suggesting the cleavage of the diaryl ether bond .
properties
IUPAC Name |
3,5-dibromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHYJLFHLSZNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395942 | |
| Record name | 3,5-dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzene-1,2-diol | |
CAS RN |
111167-61-4 | |
| Record name | 3,5-dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1230449.png)
![1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione](/img/structure/B1230451.png)
![[5-[(2-Acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1230452.png)
![2-[2-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1230453.png)
![[3-(12-Aminododecoxy)-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1230455.png)
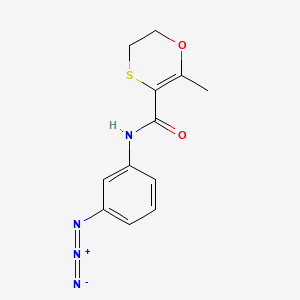
![8-[2-(4-Methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1230458.png)
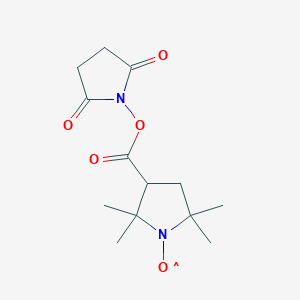
![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)
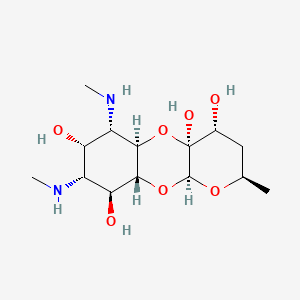
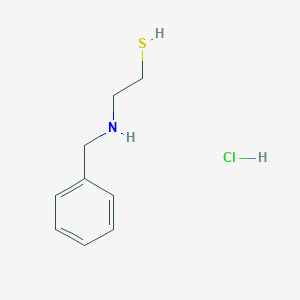
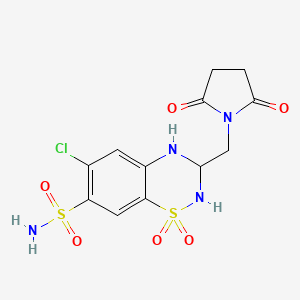
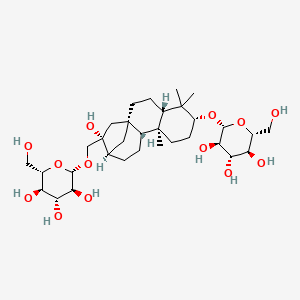
![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)